3,4-Dimethylphenyl (3,4-dichlorophenyl)carbamate
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Overview
Description
3,4-DIMETHYLPHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE is a chemical compound with the molecular formula C15H13Cl2NO2 It is a member of the carbamate family, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYLPHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE typically involves the reaction of 3,4-dimethylphenol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:
3,4-Dimethylphenol+3,4-Dichlorophenyl isocyanate→3,4-DIMETHYLPHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYLPHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Substituted carbamates and phenols.
Scientific Research Applications
3,4-DIMETHYLPHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYLPHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity
Comparison with Similar Compounds
Similar Compounds
- 3,4-DIMETHYLPHENYL N-(2,5-DICHLOROPHENYL)CARBAMATE
- 4-BROMO-3,5-DIMETHYLPHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE
- Methyl-N-(3,4-dichlorophenyl)-carbamate
Uniqueness
3,4-DIMETHYLPHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of both methyl and dichloro groups provides distinct chemical properties compared to other carbamates.
Properties
Molecular Formula |
C15H13Cl2NO2 |
---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-3-5-12(7-10(9)2)20-15(19)18-11-4-6-13(16)14(17)8-11/h3-8H,1-2H3,(H,18,19) |
InChI Key |
WGEBZMNVUYNSIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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